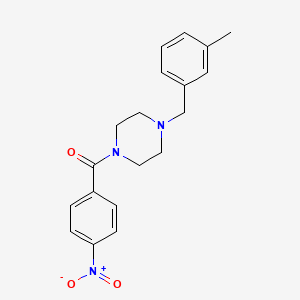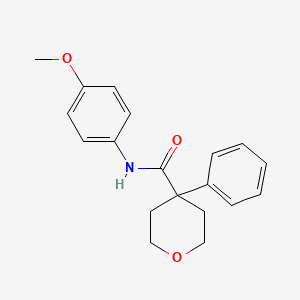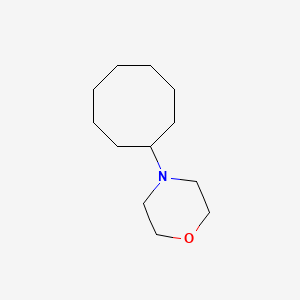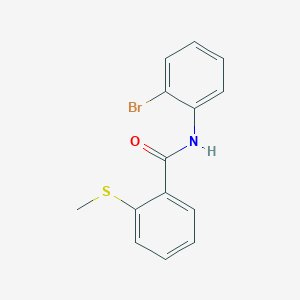
methyl 2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxylate, also known as MBQC, is a chemical compound that belongs to the class of quinolinecarboxylates. It has been found to possess various biological activities and is widely used in scientific research.
Mechanism of Action
The mechanism of action of methyl 2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxylate is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting certain enzymes or signaling pathways. For example, it has been reported that this compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition may lead to DNA damage and cell death. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis, a programmed cell death, in cancer cells. It also inhibits cell proliferation and migration. This compound has been shown to activate caspases, a family of enzymes that play a key role in apoptosis. Moreover, this compound has been found to induce cell cycle arrest at the G2/M phase, which may contribute to its anticancer activity. This compound has also been reported to modulate the immune system by regulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
Methyl 2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxylate is a versatile compound that can be used in various assays to study its biological activities. It is relatively easy to synthesize and has good solubility in common solvents. However, this compound has some limitations for lab experiments. It is sensitive to light and air, which may affect its stability. Moreover, this compound has poor aqueous solubility, which may limit its application in certain assays.
Future Directions
For methyl 2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxylate research may include the development of more potent analogs, the investigation of its interaction with biomolecules, and the evaluation of its in vivo efficacy and toxicity.
Conclusion:
In summary, this compound is a chemical compound that possesses various biological activities and has been widely used in scientific research. Its synthesis method is simple and efficient, and it has shown promising results in inhibiting cancer cell growth, viral replication, and fungal growth. This compound's mechanism of action is not fully understood, but it may involve the inhibition of enzymes or signaling pathways. This compound has been found to induce apoptosis, inhibit cell proliferation and migration, and modulate the immune system. It has advantages and limitations for lab experiments and has potential for further development as a therapeutic agent.
Synthesis Methods
Methyl 2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxylate can be synthesized using a simple one-pot reaction between 2-hydroxy-1,3-benzodioxole, 2-aminoquinoline, and methyl chloroformate. The reaction is carried out in the presence of a base and a solvent at room temperature. The yield of this compound obtained from this method is high, and the purity is also good.
Scientific Research Applications
Methyl 2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxylate has been extensively studied for its biological activities, including its anticancer, antiviral, and antifungal properties. It has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. This compound has also been shown to possess antiviral activity against HIV-1 and hepatitis B virus. Moreover, it exhibits antifungal activity against Candida albicans and Aspergillus niger.
properties
IUPAC Name |
methyl 2-(1,3-benzodioxol-5-yl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-21-18(20)13-9-15(19-14-5-3-2-4-12(13)14)11-6-7-16-17(8-11)23-10-22-16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRVTKGGQPRLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5866694.png)


![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5866714.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B5866718.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866726.png)

![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5866735.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5866756.png)
![N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866759.png)

